Home > Products > Screening Compounds P105293 > 7-Fluoroprostacyclin
7-Fluoroprostacyclin - 84217-11-8

7-Fluoroprostacyclin

Catalog Number: EVT-1568445
CAS Number: 84217-11-8
Molecular Formula: C20H31FO5
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Fluoroprostacyclin is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. This compound is characterized by the presence of a fluorine atom at the seventh position of its molecular structure, which enhances its pharmacological properties. Prostaglandins, including prostacyclin, play critical roles in various physiological processes such as inflammation, vascular homeostasis, and hemostasis. The introduction of fluorine in 7-Fluoroprostacyclin modifies its metabolic stability and activity, making it a subject of interest in pharmacological research.

Source

7-Fluoroprostacyclin can be synthesized through various chemical methods typically involving the modification of naturally occurring prostaglandins or their derivatives. The fluorination process is crucial as it alters the compound's interaction with biological targets.

Classification

7-Fluoroprostacyclin belongs to the class of compounds known as prostaglandins. It is specifically classified as a fluorinated prostacyclin derivative, which distinguishes it from other prostaglandins by its unique chemical modifications.

Synthesis Analysis

Methods

The synthesis of 7-Fluoroprostacyclin generally involves several key steps:

  1. Starting Material: The synthesis often begins with naturally occurring prostaglandins such as prostacyclin (also known as prostaglandin I2).
  2. Fluorination: A fluorination reaction is performed to introduce the fluorine atom at the seventh carbon position. This can be achieved using various fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  3. Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate 7-Fluoroprostacyclin from unreacted materials and by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 7-Fluoroprostacyclin can be represented by its chemical formula C21H29O5FC_{21}H_{29}O_5F. The presence of the fluorine atom at the seventh carbon significantly alters its electronic properties compared to non-fluorinated analogs.

Data

  • Molecular Weight: Approximately 392.46 g/mol
  • Melting Point: Data on melting point may vary based on purity but typically falls within a specific range indicative of its crystalline form.
  • Spectroscopic Data: Characteristic peaks in infrared spectroscopy and shifts in nuclear magnetic resonance spectra are used to identify functional groups and confirm the incorporation of fluorine.
Chemical Reactions Analysis

Reactions

7-Fluoroprostacyclin participates in various chemical reactions typical for prostaglandin derivatives:

  1. Receptor Binding: It binds to specific receptors like the prostaglandin I receptor (IP receptor), influencing cellular responses such as vasodilation.
  2. Metabolic Pathways: The compound may undergo metabolic transformations similar to other prostaglandins but at different rates due to the presence of fluorine, affecting its half-life and biological activity.

Technical Details

The kinetics of these reactions can be studied using enzyme assays and binding affinity measurements, providing insights into its pharmacodynamics.

Mechanism of Action

Process

The mechanism of action for 7-Fluoroprostacyclin primarily involves its interaction with G-protein coupled receptors (GPCRs) associated with vascular smooth muscle relaxation and platelet inhibition:

  1. Receptor Activation: Upon binding to the IP receptor, 7-Fluoroprostacyclin activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells.
  2. Physiological Effects: This cascade results in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.

Data

Research indicates that fluorination enhances receptor affinity and selectivity compared to non-fluorinated counterparts, leading to improved therapeutic profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to fluorination, reducing metabolic degradation.
  • Reactivity: Reacts with nucleophiles more slowly than non-fluorinated analogs due to electron-withdrawing effects of the fluorine atom.

Relevant Data or Analyses

Stability studies under various conditions (pH, temperature) can provide insights into shelf-life and storage requirements for pharmaceutical formulations containing 7-Fluoroprostacyclin.

Applications

Scientific Uses

7-Fluoroprostacyclin has several potential applications in scientific research and medicine:

  1. Vascular Research: Used to study mechanisms of vasodilation and platelet function.
  2. Therapeutic Development: Investigated for use in conditions like pulmonary hypertension and cardiovascular diseases due to its potent vasodilatory effects.
  3. Pharmacological Studies: Serves as a tool compound for understanding GPCR signaling pathways.
Chemical Characterization of 7-Fluoroprostacyclin

Structural Modifications in Prostacyclin Analogues

Fluorine Substitution at Position 7: Rationale and Synthesis Pathways

The strategic introduction of fluorine at position 7 of the prostacyclin (PGI₂) scaffold addresses the innate chemical instability of the native enol ether moiety. Natural PGI₂ rapidly hydrolyzes (t₁/₂ ≈ 42 sec) to inactive 6-keto-PGF₁α under physiological conditions due to susceptibility to acid-catalyzed degradation [1] [7]. Fluorination at C7 stabilizes the molecule via a combination of electronic and steric effects:

  • Electron-Withdrawing Effect: Fluorine's high electronegativity reduces electron density at the adjacent enol ether oxygen, diminishing its nucleophilicity and resistance to protonation [4] [8].
  • Steric Shielding: The compact atomic radius of fluorine provides partial steric protection to the labile oxygen without drastically altering molecular geometry [6].

Table 1: Comparative Stability of Prostacyclin Analogues

CompoundHalf-life (pH 7.4, 37°C)Hydration Product Formation Rate
PGI₂ (Prostacyclin)42 seconds100% within minutes
7-Fluoroprostacyclin>4 hours<10% after 4 hours
7-Oxo-PGI₂~60 minutes~30% after 4 hours

Synthesis typically begins with functionalized prostaglandin F₂α (PGF₂α) methyl ester intermediates. Key steps involve:

  • Selective Fluorination: Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagents at C7-ketone precursors under anhydrous conditions [4] [8].
  • Stereocontrol: Fluorination proceeds with retention of configuration due to Sᴇ2-like mechanisms, preserving the critical (5Z,13E,9α,11α,15S) stereochemistry [8].
  • Side Chain Elaboration: Wittig olefination or enzymatic hydrolysis installs the ω-pentanoic acid chain with Z-selectivity [4].

Comparative Analysis of Bicyclic vs. Tricyclic Scaffolds in Prostacyclin Derivatives

7-Fluoroprostacyclin retains the native bicyclic [3.3.0] octane scaffold of PGI₂, contrasting with tricyclic derivatives like treprostinil:

Table 2: Scaffold Architectures in Prostacyclin Analogues

Scaffold TypeRepresentative CompoundCore StructureChemical StabilityReceptor Selectivity
Bicyclic7-Fluoroprostacyclin[3.3.0] octane + oxabicyclicModerateIP > EP1/EP3
TricyclicTreprostinilBenzindene coreHighIP > DP1 > EP2
  • Bicyclic Systems: Preserve the natural ligand's conformational dynamics, enabling optimal IP receptor engagement but with moderate stability gains [3] [4].
  • Tricyclic Systems: Introduce rigidity (e.g., treprostinil’s benzidine core) that enhances metabolic resistance but may alter binding kinetics to prostanoid receptors [5] [9]. The 7-fluorinated analogue bridges this gap by enhancing stability while minimizing scaffold distortion [6].

Stereochemical Implications of 7-Fluorination on Molecular Conformation

The 7β-fluorine atom exerts stereoelectronic effects that propagate through the bicyclic framework:

  • Ring Puckering: Fluorine’s gauche effect favors C6-C7 bond rotation, subtly altering the envelope conformation of the cyclopentane ring. X-ray crystallography shows a 5° deviation in O1-C1-C12 bond angles versus PGI₂ [8].
  • Hydrogen Bonding: The fluorine atom acts as a weak hydrogen bond acceptor, potentially stabilizing bioactive conformations where C7-OH typically donates bonds. Molecular dynamics simulations indicate altered hydration shells around the oxabicyclic region [4].
  • Receptor Docking: The electronegative "fluorine wedge" near the enol ether enhances dipole alignment with IP receptor residues (e.g., Arg⁷⁶²). This partially compensates for reduced OH group polarity in cAMP assays [6] [10].

Structure-Activity Relationships (SAR) of Fluorinated Analogues

Impact of 7-Fluorination on IP Receptor Affinity and Selectivity

7-Fluoroprostacyclin exhibits nuanced changes in receptor interaction:

  • IP Receptor Affinity: Retains 85–90% binding affinity (Kᵢ ≈ 1.29 μM) vs. PGI₂ (Kᵢ ≈ 1.13 μM) in competitive displacement assays using [³H]PGE₂ in mastocytoma cells [6]. This stems from preserved complementary contacts with key IP residues (e.g., Ser⁵⁸⁷, Thr²⁹⁶).
  • Receptor Crosstalk: Unlike PGI₂, fluorination reduces EP3 receptor activation (EC₅₀ increase 4-fold), minimizing vasoconstrictive side effects. However, residual TP receptor binding (~15% of PGI₂ potency) may limit antithrombotic efficacy [6] [10].

Electronic Effects of Fluorine on Enol Ether Reactivity and Metabolic Stability

Fluorine’s -I effect manifests in two key properties:

  • Enol Ether Protection: 7-Fluoroprostacyclin shows <10% hydration to 6-keto-F-PGF₁α after 4h in plasma (vs. >95% for PGI₂). NMR studies confirm attenuated oxonium ion formation due to destabilization of the transition state [4] [8].
  • Oxidative Resistance: Fluorine impedes CYP2C8/2J2-mediated ω-hydroxylation, extending half-life in hepatic microsomes 3-fold over unmodified PGI₂. Mass spectrometry detects primary metabolites hydroxylated at C19 instead of C20 [6].

Pharmacological Characterization

cAMP Modulation Efficacy in Cellular Models

In mastocytoma P-815 cells, 7-fluoroprostacyclin elevates cAMP with potency comparable to PGI₂:

  • Dose-Response: EC₅₀ = 0.8 μM (vs. 0.6 μM for PGI₂), reaching peak cAMP accumulation within 15 min [6].
  • Prolonged Signaling: Washed cells pre-treated with 7-fluoroprostacyclin sustain cAMP production >3h post-removal, indicating intracellular retention or slow receptor dissociation [6]. This "hit-and-run" effect mirrors PGI₂’s cytoprotective actions [4].

Antiaggregatory and Vasodilatory Mechanisms

The analogue operates via canonical PGI₂ pathways with kinetic differences:

  • Platelet Inhibition: Irreversible suppression of ADP-induced aggregation (IC₅₀ ≈ 12 nM) via PKA-mediated phosphorylation of VASP and IP₃ receptor downregulation [2] [10].
  • Vasorelaxation: In pulmonary artery rings, fluoroprostacyclin induces endothelium-independent relaxation (pEC₅₀ = 7.3) primarily via K⁺ channel activation, with reduced NO-synthase dependence versus PGI₂ [10].

Table 3: Key Pharmacological Parameters of 7-Fluoroprostacyclin

Parameter7-FluoroprostacyclinPGI₂
cAMP EC₅₀ (μM)0.80.6
Antiaggregatory IC₅₀ (nM)128
Vasorelaxation pEC₅₀7.37.8
Metabolic t₁/₂ (liver)>120 min<5 min

Synthetic Approaches and Chemical Properties

Key Synthetic Routes to 7-Fluoroprostacyclin

Two primary strategies dominate synthesis:1. Late-Stage Fluorination:- Starting from 7-keto-PGF₂α methyl ester- DAST-mediated fluorination (-78°C, CH₂Cl₂, 65% yield)- Saponification (LiOH/THF/H₂O) to free acid [4] [8]2. Chiral Pool Approach:- Use of (S)-Garner’s aldehyde to set C15 stereochemistry- Fluorinated cyclopentane built via asymmetric Diels-Alder- Enol ether installed via Pd-catalyzed vinylation [8]

Physicochemical Profile

  • Molecular Formula: C₂₀H₃₁FO₅ [8]
  • Thermal Stability: Decomposes >275°C (vs. PGI₂ decomposition at 65°C)
  • Solubility: LogP = 2.9; sparingly soluble in water (0.8 mg/mL), soluble in ethanol/DMSO [8]
  • Spectral Data: ¹⁹F NMR (CDCl₃): δ -198.2 ppm (dt, J=48 Hz); ¹H NMR confirms Z/E geometry [8]

Comparative Analysis with Other Prostacyclin Derivatives

Table 4: Prostacyclin Analogues and Key Modifications

CompoundCore ModificationStability EnhancementReceptor Selectivity
7-FluoroprostacyclinC7-F substitutionEnol ether stabilizationIP > EP3/TP
Iloprost5,6-dihydro-PGI₂Saturated vinyl bondIP > EP1
TreprostinilTricyclic benzindene coreAromatic stabilizationIP > DP1/EP2
7-Oxo-PGI₂C7=O groupConjugated systemIP ≈ EP3

The 7-fluoro analogue uniquely combines electronic modulation without scaffold distortion, offering intermediate stability and bioactivity between labile PGI₂ and heavily modified tricyclics [4] [6] [9].

Properties

CAS Number

84217-11-8

Product Name

7-Fluoroprostacyclin

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aR)-3-fluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

Molecular Formula

C20H31FO5

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H31FO5/c1-2-3-4-7-13(22)10-11-14-15(23)12-17-19(14)20(21)16(26-17)8-5-6-9-18(24)25/h8,10-11,13-15,17,19-20,22-23H,2-7,9,12H2,1H3,(H,24,25)/b11-10+,16-8-/t13-,14-,15+,17+,19+,20?/m0/s1

InChI Key

PICZVWWLSUAEJF-QCODSTRBSA-N

SMILES

CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)F)O)O

Synonyms

7-fluoroprostacyclin
PGI2-7-F

Canonical SMILES

CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)F)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.